

# Application Notes and Protocols for Williamson Ether Synthesis Using 2-Bromoethanol

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## Compound of Interest

Compound Name: 2-Bromoethanol

Cat. No.: B042945

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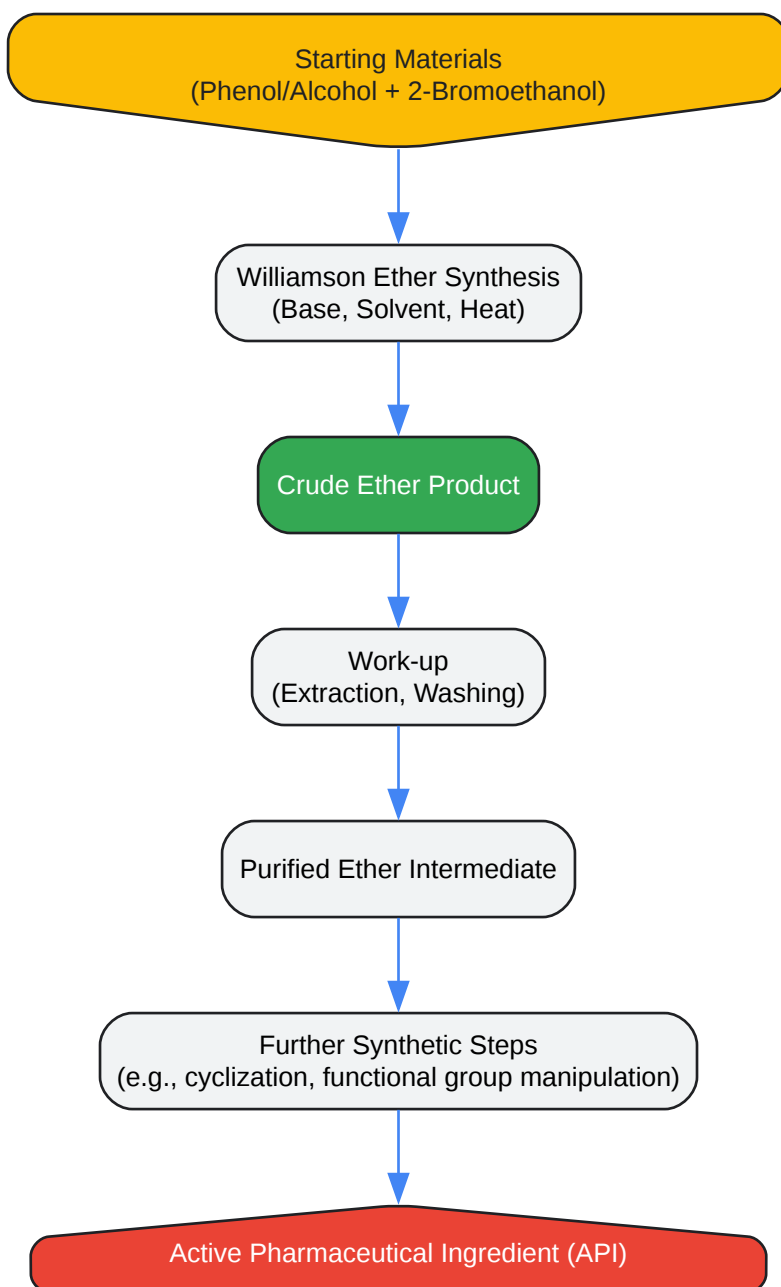
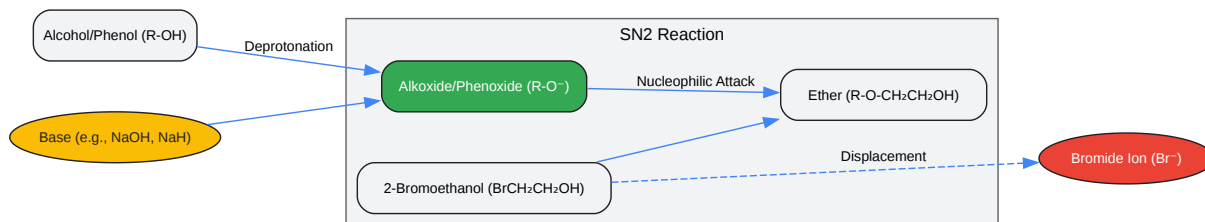
For Researchers, Scientists, and Drug Development Professionals

## Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers.<sup>[1]</sup> This reaction, proceeding via an SN2 mechanism, involves the reaction of an alkoxide or phenoxide with a primary alkyl halide.<sup>[2][3]</sup> **2-Bromoethanol** is a particularly useful bifunctional reagent in this synthesis, as it introduces a hydroxyethyl group, a common moiety in pharmaceuticals and other bioactive molecules. Its application extends to the synthesis of various drug intermediates and active pharmaceutical ingredients (APIs). These application notes provide detailed protocols and data for the Williamson ether synthesis using **2-bromoethanol**, with a focus on applications relevant to drug development.

## Signaling Pathways and Logical Relationships

The Williamson ether synthesis is a bimolecular nucleophilic substitution (SN2) reaction. The reaction is initiated by the deprotonation of an alcohol or phenol to form a more nucleophilic alkoxide or phenoxide. This nucleophile then attacks the electrophilic carbon of **2-bromoethanol**, displacing the bromide leaving group in a single, concerted step.



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## References

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